molecular formula C22H22N2O3 B11073924 (2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B11073924
M. Wt: 362.4 g/mol
InChI Key: WMSBSEBLOVTHHL-CPNJWEJPSA-N
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Description

(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound that features a combination of aromatic and aliphatic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzyl Ether: The initial step involves the protection of the hydroxyl group on the aromatic ring by converting it into a benzyl ether using benzyl bromide and a base such as potassium carbonate.

    Vinylation and Cyanation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether position, where the benzyl group can be replaced by other nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines.

    Substitution: Thiol or amine derivatives.

Scientific Research Applications

(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a benzyl group attached to an amine functional group.

    Dichloroaniline: An aniline derivative with two chlorine atoms on the aromatic ring.

Uniqueness

(E)-2-[4-(BENZYLOXY)-3-METHOXYPHENYL]-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug discovery.

Properties

Molecular Formula

C22H22N2O3

Molecular Weight

362.4 g/mol

IUPAC Name

(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C22H22N2O3/c1-26-21-14-18(13-19(15-23)22(25)24-11-5-6-12-24)9-10-20(21)27-16-17-7-3-2-4-8-17/h2-4,7-10,13-14H,5-6,11-12,16H2,1H3/b19-13+

InChI Key

WMSBSEBLOVTHHL-CPNJWEJPSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)N2CCCC2)OCC3=CC=CC=C3

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)N2CCCC2)OCC3=CC=CC=C3

Origin of Product

United States

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